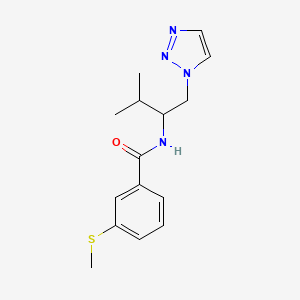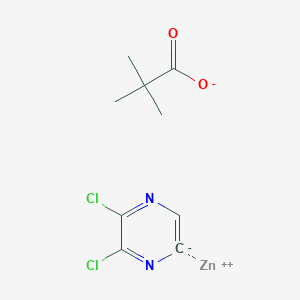![molecular formula C24H22N4O4 B2655928 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 921823-64-5](/img/structure/B2655928.png)
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound with significant implications in chemical, biological, and medicinal fields. It exhibits unique structural features that contribute to its diverse functional applications. The presence of pyrido[3,2-d]pyrimidin and methoxyphenyl moieties underscores its potential in various scientific research domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the condensation of pyrimidine derivatives with suitable phenethyl reagents, followed by cyclization under controlled temperatures to form the pyrido[3,2-d]pyrimidin core. Subsequent acylation and methoxylation steps result in the final compound.
Industrial Production Methods
For industrial-scale production, this compound is synthesized using advanced methods involving continuous flow chemistry and catalytic processes to ensure high yields and purity. Reaction conditions such as temperature, pressure, and solvent systems are optimized for large-scale manufacturing, incorporating green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Typically occurs at the phenethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: : Targets the pyrido[3,2-d]pyrimidin core, potentially yielding dihydropyrimidine derivatives.
Substitution: : Involves the replacement of the methoxy group with other functional groups, impacting its reactivity and applications.
Common Reagents and Conditions
Key reagents include:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution reactions employ nucleophiles like thiols or amines.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs with modified functional groups. These products often exhibit enhanced or altered biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a precursor for the synthesis of more complex molecules. It is employed in the development of novel heterocyclic systems and as a building block for combinatorial chemistry libraries.
Biology
Biologically, it is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structural complexity allows for specific interactions with enzymes and receptors.
Medicine
In medicine, this compound is explored for its potential anticancer, antiviral, and anti-inflammatory properties. It is studied in preclinical models to evaluate its efficacy and safety as a drug candidate.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and materials. It is also a candidate for incorporation into polymer systems to enhance their properties.
Wirkmechanismus
The mechanism by which 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. Its action may include the inhibition of enzymatic activity or the modulation of receptor signaling pathways. The precise pathways are dependent on the context of its application, whether in therapeutic settings or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrido[3,2-d]pyrimidin derivatives, such as:
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide.
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide.
These compounds exhibit structural similarities but differ in their substituent groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide lies in its methoxyphenyl group, which can influence its solubility, binding affinity, and overall efficacy in various applications.
Eigenschaften
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-32-20-12-6-5-10-18(20)26-21(29)16-28-19-11-7-14-25-22(19)23(30)27(24(28)31)15-13-17-8-3-2-4-9-17/h2-12,14H,13,15-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKOHFBNYQADMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide](/img/structure/B2655845.png)
![ethyl 6-benzoylimino-7-benzyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2655846.png)


![3-Azabicyclo[4.3.1]decan-4-one](/img/structure/B2655851.png)

![[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2655856.png)

![N-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl] succinimide](/img/structure/B2655859.png)
![3-(3,4-Dichlorophenyl)-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea](/img/structure/B2655862.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2655863.png)
![2-(4-fluorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2655865.png)
![6-Cyano-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyridine-3-carboxamide](/img/structure/B2655867.png)

